Deschloroloperamide Hydrochloride
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Overview
Description
4-(4-hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide;hydrochloride is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Mechanism of Action
Target of Action
Deschloroloperamide Hydrochloride is structurally similar to opiate receptor agonists . Its primary targets are the μ-opioid receptors in the myenteric plexus of the large intestine . These receptors play a crucial role in regulating gastrointestinal signaling, motility, and the balance of fluids and electrolytes .
Mode of Action
This compound acts directly on the μ-opioid receptors. It inhibits peristalsis and prolongs transit time in the intestines . This interaction results in reduced fecal volume, increased viscosity, and diminished fluid and electrolyte loss . It also demonstrates antisecretory activity .
Biochemical Pathways
The compound’s interaction with the μ-opioid receptors affects several biochemical pathways. These include pathways related to gastrointestinal signaling and the regulation of fluid and electrolyte balance . .
Pharmacokinetics
It is known that the compound is a highly lipophilic synthetic phenylpiperidine opioid This suggests that it may have significant absorption and distribution characteristics
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its anti-diarrheal effects. By acting on the μ-opioid receptors and inhibiting peristalsis, it effectively controls diarrhea . .
Biochemical Analysis
Biochemical Properties
It is known that it is a metabolite of Loperamide Hydrochloride . Loperamide is known to interact with opioid receptors in the gut, slowing gut motility and aiding in the treatment of diarrhea
Cellular Effects
The cellular effects of Deschloroloperamide Hydrochloride are not well-studied. Its parent compound, Loperamide, has been shown to have effects on various types of cells. For instance, in cell culture, Loperamide has been found to be effective against glioblastoma cells . It would be interesting to investigate if this compound has similar effects.
Molecular Mechanism
Loperamide, the parent compound, is known to work by slowing the contractions of the intestines . It does this by binding to opioid receptors, which are G-protein coupled receptors that inhibit the release of acetylcholine and decrease peristalsis
Temporal Effects in Laboratory Settings
It is known that Loperamide, the parent compound, has a half-life of 9-14 hours
Dosage Effects in Animal Models
It is known that Loperamide, the parent compound, can cause side effects such as constipation, bloat, and sleepiness in dogs
Metabolic Pathways
It is known that Loperamide, the parent compound, is extensively metabolized in the liver
Transport and Distribution
It is known that Loperamide, the parent compound, is a highly lipophilic drug
Subcellular Localization
It is known that Loperamide, the parent compound, does not cross the blood-brain barrier at normal doses
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide;hydrochloride involves multiple steps. One of the common methods includes the hydrogenation of a corresponding nonracemic 1-(4-benzoxy-phenyl)-2-(4-hydroxy-4-phenyl-piperidin-1-yl)-1-propanone using a catalyst system comprising ruthenium, a nonracemic diphosphine ligand, a bidentate amine ligand, and a base . This process ensures the formation of the desired compound with high selectivity and yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of advanced catalytic systems and continuous flow reactors are common in industrial settings to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-(4-hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide;hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen or removal of oxygen, using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(4-hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
4-phenylpiperidine: A simpler piperidine derivative with similar structural features.
N-benzyl piperidines: Known for their antiviral activities.
Spiropiperidines: Another class of piperidine derivatives with diverse biological activities
Uniqueness
What sets 4-(4-hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide;hydrochloride apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
4-(4-hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N2O2.ClH/c1-30(2)27(32)29(25-14-8-4-9-15-25,26-16-10-5-11-17-26)20-23-31-21-18-28(33,19-22-31)24-12-6-3-7-13-24;/h3-17,33H,18-23H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEMHXIJSVZODB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(CCN1CCC(CC1)(C2=CC=CC=C2)O)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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